4-(4-chlorophenyl)-N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide
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Overview
Description
4-(4-chlorophenyl)-N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a chlorophenyl group and a fluorobenzylamino group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines.
Substitution Reactions: Introduction of the chlorophenyl and fluorobenzylamino groups through nucleophilic substitution reactions.
Amidation: The final step often involves the formation of the carboxamide group through amidation reactions using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common due to the presence of reactive functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(4-chlorophenyl)-N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-N-(4-fluorobenzyl)-1,3-thiazol-2-amine
- 4-Fluorobenzoic acid
- 3-(4-Chlorophenyl)-4-[(2,5-dichlorophenyl)amino]-1-(2-fluorobenzyl)-1H-pyrrole-2,5-dione
Uniqueness
4-(4-chlorophenyl)-N-{2-[(3-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H22ClFN4O2 |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[2-[(3-fluorophenyl)methylamino]-2-oxoethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C20H22ClFN4O2/c21-16-4-6-18(7-5-16)25-8-10-26(11-9-25)20(28)24-14-19(27)23-13-15-2-1-3-17(22)12-15/h1-7,12H,8-11,13-14H2,(H,23,27)(H,24,28) |
InChI Key |
MSRWHRLDOPIURG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NCC3=CC(=CC=C3)F |
Origin of Product |
United States |
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